4alpha-Phorbol 12,13-dihexanoate

Description

Contextualization within the Phorbol (B1677699) Ester Family

4alpha-Phorbol (B3422648) 12,13-dihexanoate belongs to the phorbol ester family, a class of naturally derived or synthetic compounds based on the phorbol scaffold, a tetracyclic diterpene alcohol. ontosight.ai These compounds are renowned for their ability to mimic the endogenous signaling molecule diacylglycerol (DAG), a key activator of Protein Kinase C (PKC) isozymes. ontosight.ai PKC plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. ontosight.ai

The biological activity of phorbol esters is highly dependent on the nature and position of the ester groups attached to the phorbol backbone. The most well-known phorbol ester, Phorbol-12-myristate-13-acetate (PMA), is a potent activator of most PKC isoforms and is widely recognized as a tumor promoter. ontosight.ai In stark contrast, 4alpha-Phorbol 12,13-dihexanoate and its analogs exhibit significantly different biological profiles due to a subtle yet critical structural difference.

Historical Perspective on its Emergence as a Research Tool

The exploration of phorbol esters began with the isolation of phorbol from croton oil in the mid-20th century. The subsequent identification of various phorbol esters and their potent biological activities, particularly as tumor promoters, spurred intense research into their mechanisms of action. The synthesis of various phorbol derivatives, including those with the 4-alpha configuration, was described as early as 1977. nih.gov

Initially, 4alpha-phorbol derivatives, including this compound, were primarily utilized as negative controls in experiments involving their highly active 4beta counterparts like PMA. nih.gov This was based on the understanding that the stereochemistry at the C4 position was crucial for PKC activation. A pivotal shift in the utility of 4alpha-phorbol esters occurred in 2002 with the discovery that 4alpha-phorbol 12,13-didecanoate (4α-PDD), a closely related compound, could activate the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a cation channel involved in various physiological processes. nih.gov This finding repositioned 4alpha-phorbol esters from being merely inactive analogs to valuable probes for studying TRPV4 and other non-PKC pathways.

Significance of Stereochemistry at the C4 Position in Biological Activity

The defining feature that dictates the divergent biological activities of phorbol esters is the stereochemistry at the C4 position of the phorbol ring. In potent PKC activators like PMA, the hydroxyl group at C4 is in the beta (β) configuration, meaning it projects upwards from the plane of the molecule. ontosight.ai This specific orientation is critical for the high-affinity binding to the C1 domain of conventional and novel PKC isozymes, leading to their activation.

Conversely, in this compound, the hydroxyl group at the C4 position is in the alpha (α) configuration, projecting downwards. This seemingly minor change in spatial arrangement dramatically reduces its ability to bind to and activate most PKC isoforms. This lack of PKC activation is the primary reason for its initial use as a negative control. However, as research has progressed, it has become evident that this "inactivity" towards PKC allows for the exploration of other cellular targets, such as the TRPV4 channel, without the confounding effects of widespread PKC activation. nih.govnih.gov A 2002 study even suggested that 4alpha-phorbol can negate the inhibitory effects of PMA on human cilia and alter the phosphorylation of PKC, indicating a more complex interaction than simple inactivity. nih.gov

Detailed Research Findings

The utility of this compound and its analogs as research tools is highlighted in various studies. The following tables summarize key findings from both in vitro and in vivo investigations.

Table 1: Selected In Vitro Studies

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| 4alpha-Phorbol 12,13-didecanoate | Cultured mouse dorsal root ganglia neurons | Activated neurons, but this effect was found to be independent of TRPV4, suggesting it is not a selective TRPV4 agonist in this system. | nih.gov |

| 4alpha-Phorbol | Human nasal epithelium | Maintained ciliary beat frequency at baseline and arrested PMA-induced decline, altering the phosphorylation profile of multiple PKC species. | nih.gov |

| Phorbol-12-myristate-13-acetate (PMA) for comparison | Human melanoma cell lines (spheroids) | Increased cell proliferation and protected against anoikis (suspension-mediated apoptosis), in contrast to its growth-inhibitory effects in monolayer cultures. | nih.gov |

Table 2: Selected In Vivo Studies

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| 4alpha-Phorbol 12,13-didecanoate | Mice | Intranasal administration led to enhanced neurogenesis. | us.es |

| Phorbol-12-myristate-13-acetate (PMA) for comparison | Zebrafish embryo | Caused embryonic and larval deformities and a decreased survival rate in a dose-dependent manner. | mdpi.com |

| Phorbol-12-myristate-13-acetate (PMA) for comparison | Allium cepa (onion) root tip | Caused chromosomal aberrations and induced mitotic dysfunction. | mdpi.com |

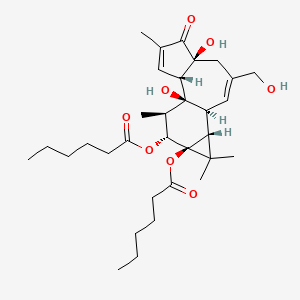

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H48O8 |

|---|---|

Molecular Weight |

560.7 g/mol |

IUPAC Name |

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-hexanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexanoate |

InChI |

InChI=1S/C32H48O8/c1-7-9-11-13-24(34)39-28-20(4)31(38)22(16-21(18-33)17-30(37)23(31)15-19(3)27(30)36)26-29(5,6)32(26,28)40-25(35)14-12-10-8-2/h15-16,20,22-23,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,22+,23-,26-,28-,30+,31-,32-/m1/s1 |

InChI Key |

XGPRSRGBAHBMAF-QYSBVNMQSA-N |

Isomeric SMILES |

CCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCC)O)C |

Canonical SMILES |

CCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCC)O)C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of 4alpha Phorbol 12,13 Dihexanoate

Primary Target Identification and Specificity

4alpha-Phorbol (B3422648) 12,13-dihexanoate (4α-PDD) is a synthetic phorbol (B1677699) ester that has garnered significant attention in cellular biology and pharmacology due to its distinct mechanisms of action. Unlike its more commonly studied isomers, 4α-PDD exhibits a unique profile of target engagement, primarily acting as a potent agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, while notably lacking the ability to activate Protein Kinase C (PKC). This dual characteristic makes it an invaluable tool for dissecting specific cellular signaling pathways.

Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Activation

The primary molecular target of 4α-PDD is the TRPV4 channel, a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmoregulation, and temperature sensing. nih.govnih.gov

Research has demonstrated that 4α-PDD directly activates TRPV4 channels. herts.ac.uknih.gov This interaction is believed to occur through a direct binding of the molecule to the channel protein, leading to a conformational change that opens the channel pore and allows for the influx of cations, most notably calcium (Ca²⁺). nih.govherts.ac.uk This direct agonistic action is independent of PKC activation, a pathway commonly associated with other phorbol esters. herts.ac.uk Studies using cells transfected with TRPV4 have shown that application of 4α-PDD induces a significant increase in intracellular calcium concentration, an effect that is absent in non-transfected cells. herts.ac.uk This provides strong evidence for a specific and direct interaction between 4α-PDD and the TRPV4 channel. The proposed binding site for 4α-PDD on the TRPV4 channel is a ligand-binding pocket formed by transmembrane regions 3 and 4. nih.gov

While 4α-PDD is a potent activator of TRPV4, its potency has been compared to other known TRPV4 agonists. For instance, another phorbol ester, phorbol 12-myristate 13-acetate (PMA), also activates TRPV4, but is approximately 50 times less effective than 4α-PDD. herts.ac.uk However, a more potent synthetic agonist, GSK1016790A, has been identified and is reported to be significantly more potent than 4α-PDD. nih.govfrontiersin.orgresearchgate.net The half-maximal effective concentration (EC₅₀) for 4α-PDD in activating heterologously expressed human and murine TRPV4 is in the range of 200 nM. nih.gov

| Agonist | Relative Potency | EC₅₀ (TRPV4) | Reference |

|---|---|---|---|

| 4alpha-Phorbol 12,13-dihexanoate (4α-PDD) | Potent | ~200 nM | nih.gov |

| GSK1016790A | Significantly more potent than 4α-PDD | ~18 nM (murine TRPV4) | nih.gov |

| Phorbol 12-myristate 13-acetate (PMA) | ~50 times less effective than 4α-PDD | Not specified | herts.ac.uk |

It is important to note that while 4α-PDD is a valuable tool for studying TRPV4, some studies have suggested that it may have off-target effects and might not be entirely selective for TRPV4 in all cell types, such as cultured dorsal root ganglia neurons. nih.govnih.gov

Role as a Negative Control in Protein Kinase C (PKC) Research

A defining characteristic of 4α-Phorbol 12,13-dihexanoate is its inability to activate the protein kinase C (PKC) family of enzymes. This makes it an ideal negative control in experiments investigating PKC-mediated signaling pathways, allowing researchers to distinguish PKC-dependent effects from other cellular responses.

Numerous studies have consistently demonstrated that 4α-PDD does not activate PKC. nih.govnih.govcapes.gov.br This is in stark contrast to its β-epimer and other phorbol esters like PMA, which are potent PKC activators. nih.gov For example, in studies on rabbit neutrophils, PMA was shown to cause the phosphorylation of several proteins, a hallmark of PKC activation, while 4α-PDD had no such effect. nih.gov Similarly, in studies on rat cerebral cortex, the inactive phorbol, 4α-phorbol 12,13-didecanoate, did not stimulate phospholipase D activity, a process often linked to PKC activation. capes.gov.br This lack of activity is observed even at concentrations where it potently activates TRPV4. researchgate.net

Molecular Interactions and Binding Dynamics with TRPV4

The activation of the TRPV4 channel by 4alpha-phorbol esters is a direct interaction, independent of PKC activation, leading to the gating of this non-selective cation channel. nih.gov This direct binding event triggers conformational changes in the channel, resulting in ion influx and subsequent cellular responses.

Characterization of the Ligand Binding Pocket within TRPV4 (TM3-TM4 Domain)

The binding site for 4alpha-phorbol esters on the TRPV4 channel is located within a crucial region formed by the third and fourth transmembrane (TM) domains. nih.govnih.gov Specifically, research points to a loop connecting the TM3 and TM4 domains as the primary site of interaction. nih.govresearchgate.net This binding pocket is analogous to the capsaicin (B1668287) binding site found in the related TRPV1 channel. nih.govresearchgate.net The strategic location of this binding pocket within the transmembrane region suggests a direct influence on the channel's gating machinery upon ligand binding.

Critical Structural Determinants of this compound for TRPV4 Activation

The chemical structure of this compound is pivotal for its ability to activate the TRPV4 channel. Specific features of the molecule, including the ester groups and the ring structure, play distinct and critical roles in the binding and activation process. nih.gov

The lipophilic ester groups attached to the C-ring of the phorbol core are crucial for the molecule's activity. nih.gov These ester chains, in this case, dihexanoate, are not the primary determinants of binding affinity itself but rather act as a "steering element". nih.govresearchgate.net Their primary role is to correctly orient the diterpenoid core of the molecule within the ligand-binding pocket of the TRPV4 channel, ensuring an effective interaction and subsequent channel activation. nih.govresearchgate.net The length and nature of these fatty acid moieties can influence the ligand binding affinity. nih.gov

The junction between the A and B rings of the phorbol structure plays a fundamental role in the calcium-dependent nature of the TRPV4 response. nih.govresearchgate.net The specific conformation of this A,B ring junction is a critical determinant of how the channel responds to intracellular calcium levels following its activation by the phorbol ester. nih.govresearchgate.net This highlights a sophisticated mechanism where the activating ligand itself imparts a specific modulatory property to the channel's function.

Specific Amino Acid Interactions within TRPV4 Transmembrane Domains (TM4-6)

Mutational studies have identified key amino acid residues within the transmembrane domains of TRPV4 that are critical for its activation by 4alpha-phorbol esters. While the primary binding site is in the TM3-TM4 loop, residues in the surrounding transmembrane helices are vital for the conformational changes that lead to channel opening.

Within the fourth transmembrane domain (TM4), several residues have been identified as being crucial for the sensitivity of TRPV4 to 4alpha-PDD. Mutations of two hydrophobic residues, Leucine at position 584 (Leu584) and Tryptophan at position 586 (Trp586), were found to significantly reduce the channel's sensitivity to 4alpha-PDD. nih.govcapes.gov.br Conversely, mutations of two other residues in the C-terminal part of TM4, Tyrosine at position 591 (Tyr591) and Arginine at position 594 (Arg594), affected the channel's activation by all stimuli, suggesting their involvement in the general gating mechanism rather than specific ligand interaction. nih.govcapes.gov.br A tyrosine residue in the first half of TM3 has also been identified as a crucial determinant for the activation of TRPV4 by 4alpha-PDD. nih.govcapes.gov.br

Table 1: Key Amino Acid Residues in TRPV4 for Phorbol Ester Interaction

| Domain | Amino Acid Residue | Role in TRPV4 Activation by 4alpha-Phorbol Esters | Reference |

| TM3 | Tyrosine | Crucial for activation | nih.govcapes.gov.br |

| TM4 | Leucine 584 (Leu584) | Reduced sensitivity upon mutation | nih.govcapes.gov.br |

| TM4 | Tryptophan 586 (Trp586) | Reduced sensitivity upon mutation | nih.govcapes.gov.br |

| TM4 | Tyrosine 591 (Tyr591) | Involved in general channel gating | nih.govcapes.gov.br |

| TM4 | Arginine 594 (Arg594) | Involved in general channel gating | nih.govcapes.gov.br |

Downstream Cellular Signaling Cascades Modulated by TRPV4 Activation

Activation of the TRPV4 channel by this compound initiates a primary influx of calcium ions (Ca2+) into the cell, which acts as a second messenger to trigger a diverse array of downstream signaling pathways. nih.govresearchgate.net The specific cellular consequences of this Ca2+ signal are context-dependent, varying with cell type and physiological conditions.

One of the prominent downstream effects is the modulation of other ion channels. In vascular smooth muscle cells, TRPV4 activation can lead to the opening of large-conductance Ca2+-activated potassium channels (BKCa), resulting in hyperpolarization and vasodilation. researchgate.net

Furthermore, the Ca2+ influx initiated by TRPV4 can activate several enzymatic cascades. In some cancer cells, TRPV4 activation has been shown to stimulate the FAK/PI3K/AKT/GSK3β pathway, which is involved in cell migration and survival. researchgate.net Another pathway implicated in response to TRPV4 activation is the Yes-associated protein (YAP)/transcriptional coactivator with PDZ-binding motif (TAZ) pathway, which plays a role in mechanotransduction and tissue repair. mdpi.com

In the context of the central nervous system, TRPV4 activation has been linked to the regulation of drinking behavior through interactions with the angiotensin II pathway. nih.gov The activation of TRPV4 can also be modulated by other signaling pathways, such as those involving protein kinase A (PKA) and protein kinase C (PKC), which can enhance channel activity through phosphorylation. nih.gov

Table 2: Downstream Signaling Pathways Activated by TRPV4

| Signaling Pathway | Cellular Process | Reference |

| Ca2+ Influx | Primary trigger for downstream events | nih.govresearchgate.net |

| BKCa Channel Activation | Vasodilation | researchgate.net |

| FAK/PI3K/AKT/GSK3β Pathway | Cell migration and survival | researchgate.net |

| YAP/TAZ Pathway | Mechanotransduction and tissue repair | mdpi.com |

| Angiotensin II Pathway Interaction | Regulation of drinking behavior | nih.gov |

| PKA/PKC Phosphorylation | Modulation of TRPV4 activity | nih.gov |

Regulation of Intracellular Calcium Flux

4α-Phorbol 12,13-didecanoate (4α-PDD) is recognized primarily as a synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a cation channel permeable to Ca²⁺. nih.gov Its application to various cell types consistently promotes an influx of extracellular calcium, leading to a rise in the intracellular calcium concentration ([Ca²⁺]i). sigmaaldrich.comscientificlabs.ie However, the precise dependency of this calcium influx on TRPV4 activation can vary significantly between different cell types, revealing a complex regulatory mechanism.

In certain cells, the effect of 4α-PDD is unequivocally mediated by TRPV4. For instance, in rat cardiac fibroblasts, 4α-PDD induces a concentration-dependent elevation of [Ca²⁺]i. nih.gov This response is abolished by the removal of calcium from the extracellular environment and is blocked by ruthenium red, a known TRPV4 antagonist. nih.gov Furthermore, silencing the TRPV4 gene with short interference RNA (siRNA) significantly diminishes the calcium influx and the associated non-selective cation currents triggered by 4α-PDD, providing strong evidence that the compound's effect is mediated by functional TRPV4 channels in these cells. nih.gov

Conversely, research on cultured sensory neurons from mouse dorsal root ganglia (DRG) presents a more nuanced picture. In these neurons, 4α-PDD stimulates a dose-dependent increase in [Ca²⁺]i in cells from both wild-type mice and TRPV4 knockout mice. nih.gov The proportion of responding neurons and the magnitude of the calcium increase were not affected by the absence of TRPV4. nih.gov This indicates that in sensory neurons, 4α-PDD can activate calcium influx through pathways independent of TRPV4, challenging its description as a universally selective TRPV4 agonist. nih.gov

Table 1: Cell-Type Specificity of 4α-PDD-Induced Calcium Flux

| Cell Type | Key Finding | Dependence on TRPV4 | Reference(s) |

|---|---|---|---|

| Rat Cardiac Fibroblasts | 4α-PDD causes a concentration-dependent increase in [Ca²⁺]i. | Yes; response is abolished by TRPV4 antagonists and siRNA knockdown. | nih.gov |

| Mouse Dorsal Root Ganglia Neurons | 4α-PDD stimulates a dose-dependent increase in [Ca²⁺]i. | No; response is unaffected in TRPV4 knockout neurons. | nih.gov |

| HEK293 & Astrocytoma Cells | 4α-PDD only produced a significant increase in [Ca²⁺]i after transfection with TRPV4. | Yes; requires heterologous expression of TRPV4. | nih.gov |

Activation of Secondary Signaling Pathways (e.g., Mechanotransduction, TLR Signaling)

The action of 4α-Phorbol 12,13-didecanoate extends to the modulation of complex secondary signaling pathways, primarily through its activation of TRPV4, which functions as a critical cellular sensor.

Mechanotransduction: TRPV4 is a well-established mechanosensitive ion channel, playing a key role in how cells sense and respond to physical stimuli like mechanical stress and changes in membrane tension. nih.gov By activating TRPV4, 4α-PDD serves as a valuable pharmacological tool to investigate the downstream pathways of mechanotransduction. Activation of TRPV4 can initiate a cascade of intracellular events, including Ca²⁺ signaling at focal adhesions, which can lead to cellular reorientation and regulation of barrier function in endothelial and epithelial cells. frontiersin.org While 4α-PDD itself is not a mechanical force, its ability to open the TRPV4 channel mimics the effect of a mechanical stimulus, allowing for the study of these complex signaling cascades.

Toll-like Receptor (TLR) Signaling: There is significant crosstalk between TRPV4 and the innate immune system, particularly involving Toll-like Receptor 4 (TLR4). TLR4 is a pattern-recognition receptor that detects lipopolysaccharide (LPS) from gram-negative bacteria, triggering inflammatory responses. nih.govbwise.kr Research shows that TRPV4 activation can synergize with TLR4 signaling. frontiersin.orgnih.gov For example, in the context of certain bacterial infections, the activation of TRPV4 can enhance the host defense mechanisms promoted by LPS-stimulated TLR4 activation. frontiersin.org Depending on the context, this interplay can modulate the immune response toward either a pro-inflammatory or an anti-inflammatory phenotype. nih.gov Therefore, by activating TRPV4, 4α-PDD can indirectly influence the outcomes of the TLR4 signaling pathway.

Angiotensin II Pathway: Studies investigating the central effects of 4α-PDD have revealed an interaction with the angiotensin II signaling pathway, which is crucial for regulating blood pressure and fluid balance. Intracerebroventricular injection of 4α-PDD was found to inhibit water intake induced by angiotensin II, suggesting that TRPV4-mediated signaling can modulate the physiological responses governed by this pathway.

Specific Cellular Responses Mediated by TRPV4 Activation (e.g., Cell Swelling, Osmosensation)

The activation of TRPV4 by 4α-Phorbol 12,13-didecanoate elicits specific and fundamental cellular responses related to the channel's role as a sensor of the cellular environment.

Cell Swelling and Osmosensation: TRPV4 was initially identified as a channel that responds to changes in extracellular osmolarity. nih.gov It is activated by hypotonic conditions that cause the cell to swell. This response is fundamental for cellular volume regulation. The ability of 4α-PDD to activate TRPV4 makes it a key tool for studying the mechanisms of osmosensation. In cultured urothelial cells, for example, 4α-PDD has been shown to induce a rise in Ca²⁺, mimicking the effects of hypotonic cell swelling and suggesting a central role for TRPV4 in this process.

Regulation of Drinking Behavior: The role of TRPV4 as an osmoreceptor extends to systemic physiological regulation, such as the control of thirst and drinking behavior. Studies using 4α-PDD have been instrumental in exploring this function in vivo. When injected into the cerebroventricle of rats, 4α-PDD was shown to suppress drinking under normal conditions and following stimuli such as food deprivation. However, the compound did not affect drinking that was induced by systemic hypertonicity (e.g., after injection of a hypertonic solution or after water deprivation), indicating a specific, rather than universal, role in the regulation of fluid intake. These effects were blocked by TRPV4 antagonists, confirming the involvement of the channel.

Table 2: Effects of Intracerebroventricular 4α-PDD on Drinking Behavior

| Condition | Effect of 4α-PDD on Water Intake | Implication for TRPV4 Function | Reference(s) |

|---|---|---|---|

| Normal Conditions | Inhibited | TRPV4 is involved in the baseline regulation of thirst. | |

| Angiotensin II-Induced Drinking | Inhibited | TRPV4 signaling interacts with the angiotensin II pathway to regulate drinking. | |

| Food Deprivation-Induced Drinking | Inhibited | TRPV4 plays a role in drinking behavior associated with feeding. | |

| Hypertonic Saline-Induced Drinking | No significant effect | TRPV4 may not be the primary sensor for hypertonicity-induced thirst. | |

| Water Deprivation-Induced Drinking | No significant effect | TRPV4's role in dehydration-induced thirst is limited under these conditions. |

Physiological and Pathophysiological Research Applications of 4alpha Phorbol 12,13 Dihexanoate

Investigation of Ion Channel Function and Regulation in Diverse Tissues

The primary application of 4alpha-Phorbol (B3422648) 12,13-dihexanoate in physiological research stems from its ability to activate TRPV4 channels. TRPV4 is a non-selective cation channel permeable to Ca2+ that responds to a wide array of physical and chemical stimuli, including heat, hypo-osmolarity, and mechanical stress. nih.govnih.gov

Initially identified as a synthetic agonist for TRPV4, 4alpha-Phorbol 12,13-dihexanoate (also known as 4α-PDD) provided researchers with a chemical tool to probe the function of this channel in various tissues. nih.gov Studies have shown that it directly interacts with a ligand-binding pocket on the TRPV4 channel to induce its opening. nih.gov This has allowed for the exploration of TRPV4's role in osmoregulation, flow sensation in kidney tubules, and stretch sensation in the bladder. nih.gov

However, the specificity of this compound as a selective TRPV4 agonist has been called into question by subsequent research. Studies on sensory neurons have revealed that it can elicit responses independently of TRPV4, suggesting caution is necessary when interpreting results and highlighting the complexity of its interactions. nih.govkcl.ac.uk Despite this, it remains a widely used compound for studying TRPV4-dependent and, in some contexts, TRPV4-independent signaling pathways.

Research into Specific Organ Systems and Cell Types

The utility of this compound is evident in studies focusing on particular cellular and organ systems where TRPV4 is prominently expressed.

The urothelium, the epithelial lining of the urinary tract, expresses functional TRPV4 channels. Research has demonstrated that applying this compound to cultured urothelial cells from the rat urinary bladder triggers a significant influx of calcium (Ca2+). nih.gov This Ca2+ influx is a key event that leads to the release of adenosine (B11128) triphosphate (ATP) from the urothelial cells. nih.gov Furthermore, the compound was found to augment the ATP release that is normally evoked by hypo-osmolarity, a known activator of TRPV4. nih.gov In studies involving awake rats, intravesical administration of this compound led to an increase in the maximum micturition pressure, suggesting that activation of urothelial TRPV4 can modulate bladder reflexes. nih.gov

Table 1: Effects of this compound on Urothelial Cells

| Parameter | Effect of this compound | Associated Outcome | Citation |

|---|---|---|---|

| Intracellular Calcium | Promotes Ca2+ influx | Activates downstream signaling | nih.gov |

| ATP Release | Evokes ATP release | Modulates sensory nerve activity | nih.gov |

| Bladder Function | Increases maximal micturition pressure | Alters bladder reflexes | nih.gov |

Dorsal root ganglia (DRG) house the cell bodies of primary sensory neurons, which are critical for transmitting sensory information, including pain. nih.gov TRPV4's role in mechanical hyperalgesia has made it a target of interest in pain research. nih.gov this compound has been instrumental in these investigations, although it has also produced confounding results.

A key study investigated the effects of the compound on cultured DRG neurons from both wild-type mice and mice lacking the TRPV4 gene (TRPV4 knockout). nih.gov Researchers found that this compound stimulated a dose-dependent increase in intracellular calcium in neurons from both wild-type and knockout mice. nih.gov Conversely, a highly selective TRPV4 agonist, GSK1016790A, failed to produce a similar response. nih.gov This crucial finding demonstrates that this compound can activate sensory neurons through a mechanism that is independent of TRPV4, urging a re-evaluation of its use as a selective TRPV4 tool in this context. nih.govkcl.ac.uk

Table 2: Response of Cultured Dorsal Root Ganglia (DRG) Neurons to TRPV4 Agonists

| Compound | Neuron Type | Intracellular Ca2+ Increase | Implication | Citation |

|---|---|---|---|---|

| This compound | TRPV4 Wild-Type (+/+) | Yes | Activation occurs | nih.gov |

| This compound | TRPV4 Knockout (-/-) | Yes | Activation is TRPV4-independent | nih.gov |

| GSK1016790A (Selective Agonist) | TRPV4 Wild-Type (+/+) | No | Little functional TRPV4 in cultured neurons | nih.gov |

| GSK1016790A (Selective Agonist) | TRPV4 Knockout (-/-) | No | Confirms lack of TRPV4 target | nih.gov |

TRPV4 channels are expressed in the lung, particularly in the endothelium and epithelium, where they are implicated in regulating lung fluid balance. The activation of these channels is thought to contribute to the pathophysiology of pulmonary edema. While direct studies focusing solely on this compound's role in pulmonary edema are specific, its use as a TRPV4 activator has been foundational. It allows researchers to mimic pathological TRPV4 activation to study the downstream consequences, such as disruptions in the endothelial barrier and fluid accumulation, which are hallmarks of pulmonary edema. In human nasal epithelium, a related compound, 4alpha-phorbol, was shown to affect ciliary beat frequency, a key component of respiratory mucosal defense, by altering protein kinase C phosphorylation. nih.gov

Elucidation of Mechanosensation and Osmosensation Mechanisms

TRPV4 is fundamentally a sensor of physical changes in the cellular environment. Its involvement in detecting osmotic pressure and mechanical forces makes it a key player in osmosensation and mechanosensation.

This compound has been used to probe these mechanisms. For instance, its ability to activate TRPV4 has been linked to the sensation of bladder stretch, a form of mechanosensation. nih.gov In the context of osmosensation, TRPV4 is found in brain regions responsible for monitoring the body's water balance. nih.gov Research involving intracerebroventricular injections of this compound in rats showed that it could inhibit water intake under several conditions, suggesting that TRPV4 activation plays a role in regulating drinking behavior. nih.gov However, the compound did not affect drinking induced by high plasma osmolality, indicating a complex and specific role for TRPV4 in osmoregulation that is not all-encompassing. nih.gov

Implications in Disease Pathophysiology Research

The use of this compound to study TRPV4 function has direct implications for understanding various diseases.

Chronic Pain and Neuropathy: Given that TRPV4 contributes to mechanical hypersensitivity, research using this compound helps to dissect the mechanisms of neuropathic and inflammatory pain. nih.gov Although its lack of specificity in sensory neurons complicates interpretation, it has helped to highlight TRPV4-independent pathways that may contribute to pain. nih.gov

Bladder Dysfunction: The finding that activating urothelial TRPV4 with this compound alters bladder reflexes suggests that this channel could be a therapeutic target for conditions like overactive bladder or other urinary disorders. nih.gov

Genetic Diseases: Activating mutations in the human TRPV4 gene are linked to certain skeletal dysplasias and motor neuropathies. nih.gov While not used for treatment, this compound can be employed in laboratory models to study the functional consequences of the over-active channels seen in these genetic diseases.

Studies on Mechanical Hyperalgesia and Nociception

Mechanical hyperalgesia, an increased sensitivity to normally non-painful or slightly painful mechanical stimuli, is a common symptom of inflammation and nerve injury. Research has established that Protein Kinase C (PKC) activation in sensory neurons is a critical step in the development of pain sensitization. Potent PKC activators are known to induce hyperalgesia, while PKC inhibitors can reduce it. nih.gov

Studies have utilized a structurally similar compound, 4alpha-Phorbol 12,13-didecanoate (4α-PDD) , to investigate pain pathways. Unlike PKC-activating phorbol (B1677699) esters, 4α-PDD was identified as a synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. nih.gov The TRPV4 channel is a cation channel implicated in mechanosensation and the development of mechanical hyperalgesia following inflammation. nih.gov However, further research indicated that 4α-PDD can activate cultured sensory neurons from dorsal root ganglia through mechanisms independent of the TRPV4 channel, questioning its selectivity. nih.gov These studies highlight that while 4-alpha phorbol esters are generally inactive on PKC, they may interact with other cellular targets involved in nociception.

Table 1: Research Context of Related Phorbol Esters in Nociception

| Compound | Primary Target(s) in Nociception Research | Observed Role/Effect |

|---|---|---|

| PMA (PKC Activator) | Protein Kinase C (PKC) | Used to induce nociceptin (B549756) and inflammatory responses linked to pain. nih.gov |

| 4alpha-Phorbol 12,13-didecanoate (4α-PDD) | TRPV4 Channel (initially identified) | Investigated for role in mechanical hyperalgesia; found to activate sensory neurons, but not selectively via TRPV4. nih.gov |

| This compound | Not specified in available literature | Expected to be inactive as a PKC activator; its role as a negative control is implied but not specifically documented in hyperalgesia studies. |

Investigations related to Insulin (B600854) Secretion and Sensitivity

In the context of insulin secretion, the role of 4-alpha phorbol esters has been explicitly documented, serving as a critical negative control. The secretion of insulin from pancreatic beta-cells is a complex process where PKC activation plays a significant modulatory role.

Studies using the potent PKC activator 12-O-tetradecanoylphorbol 13-acetate (TPA) , which is synonymous with PMA, have shown that it induces the translocation of PKC from the cytosol to the cell membrane in pancreatic islets. nih.govnih.gov This translocation is a hallmark of PKC activation and correlates with a subsequent increase in insulin secretion. nih.gov This effect can be blocked by staurosporine, a known PKC inhibitor, confirming the pathway's dependence on the enzyme. nih.govnih.gov

Crucially, in these same studies, the pharmacologically inactive analog 4alpha-Phorbol 12,13-didecanoate was used as a control. The results clearly showed that this 4-alpha phorbol ester did not induce PKC translocation and did not stimulate insulin secretion. nih.govnih.gov This finding provides direct evidence that the 4-alpha configuration renders the phorbol ester incapable of activating the PKC-dependent pathway for insulin release. Although these studies used the didecanoate version, the established structure-activity relationship strongly supports that this compound would behave similarly as an inactive compound in this system.

Regarding insulin sensitivity, research indicates that activation of PKC by phorbol esters like PMA can interfere with insulin signaling, for example, by inhibiting insulin-stimulated glycogen (B147801) synthase and altering the phosphorylation state of the insulin receptor. nih.gov Given that this compound is not expected to activate PKC, it would not be anticipated to modulate insulin sensitivity through this mechanism.

Table 3: Comparative Effects on PKC Activation and Insulin Secretion in Pancreatic Islets

| Compound | Effect on PKC Translocation (Cytosol to Membrane) | Effect on Insulin Secretion | Reference |

|---|---|---|---|

| TPA (PMA) | Induces gradual translocation | Stimulates secretion | nih.govnih.gov |

| 4alpha-Phorbol 12,13-didecanoate | No effect | No effect | nih.govnih.gov |

Methodological Approaches in Studying 4alpha Phorbol 12,13 Dihexanoate

In Vitro Experimental Models

In vitro studies are fundamental to understanding the direct effects of 4alpha-Phorbol (B3422648) 12,13-dihexanoate on cellular processes. These models utilize cultured cells, providing a simplified and controlled environment to dissect molecular pathways.

Cell Line Studies

Various cell lines are employed to investigate the diverse biological effects of 4alpha-Phorbol 12,13-dihexanoate. The choice of cell line is often dictated by the specific research question, focusing on cell types that express the target proteins or exhibit the physiological responses of interest.

HEK293 Cells: Human Embryonic Kidney (HEK) 293 cells are a widely used cell line in biomedical research. nih.gov Studies involving phorbol (B1677699) esters, a class of compounds to which this compound belongs, have utilized HEK293 cells to investigate signaling pathways. For instance, research on the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) in HEK293 cells has revealed its ability to stimulate protein synthesis and the assembly of the eukaryotic initiation factor 4F (eIF4F) complex, effects that are mediated through the mTOR signaling pathway. nih.gov

Madin-Darby Canine Kidney (MDCK) Cells: The Madin-Darby Canine Kidney (MDCK) cell line is a well-established model for studying epithelial cell biology, including cell polarity and cell-cell adhesion. wikipedia.org These cells are known to respond to phorbol esters. For example, 12-O-tetradecanoylphorbol-13-acetate (TPA) has been shown to stimulate the deacylation of phospholipids (B1166683) and the production of prostaglandins (B1171923) in MDCK cells. nih.gov Furthermore, another phorbol ester, phorbol-12,13-didecanoate, has also been observed to stimulate prostaglandin (B15479496) production in this cell line. nih.gov

Urothelial Cells: The study of urothelial cells is critical for understanding bladder physiology and pathology. While direct studies on this compound in urothelial cells are not extensively detailed in the provided context, the known activity of related phorbol esters on epithelial cells like MDCK cells suggests potential for similar effects on urothelial cell signaling.

Dorsal Root Ganglia Neurons: Dorsal root ganglia (DRG) neurons are primary sensory neurons that play a crucial role in pain and sensation. Research has shown that 4α-phorbol 12,13-didecanoate (4αPDD), a related phorbol ester, can induce an increase in intracellular calcium concentration ([Ca2+]i) in cultured mouse DRG neurons. nih.govresearchgate.net Interestingly, this effect was observed in neurons from both wild-type and TRPV4 knockout mice, suggesting that 4αPDD can activate these neurons through a mechanism independent of the TRPV4 channel, a known mechanosensor. nih.govresearchgate.net

Functional Assays

Functional assays are essential for quantifying the physiological responses of cells to this compound and related compounds. These assays provide dynamic, real-time data on cellular activity.

Calcium Imaging Techniques

Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration, a key second messenger in many signaling pathways. In studies of DRG neurons, ratiometric imaging with the fluorescent indicator Fura-2 has been employed to measure changes in [Ca2+]i upon perfusion with TRPV4 agonists like 4αPDD. nih.govresearchgate.net This technique allows for the visualization and quantification of calcium influx, providing insights into cellular activation. nih.gov

Ex Vivo Experimental Models

Ex vivo models bridge the gap between in vitro cell culture and in vivo whole-organism studies. These models involve the use of tissues or organs isolated from an organism, which are then maintained in a controlled artificial environment for experimentation.

In Vivo Experimental Models

In vivo studies are crucial for understanding the physiological effects of compounds in a whole-organism context. Rodent models are frequently used to investigate the systemic and behavioral impacts of phorbol esters.

Rodent Models (e.g., Wild-type vs. TRPV4 Knockout Mice)

The use of genetically modified rodent models, particularly knockout mice, has been a cornerstone in identifying the molecular targets of phorbol esters. The transient receptor potential vanilloid 4 (TRPV4) channel, a cation channel involved in mechanosensation and osmosensation, has been identified as a target for some 4alpha-phorbol esters.

To investigate the role of TRPV4 in mediating the effects of these compounds, comparative studies between wild-type mice and mice lacking the TRPV4 gene (TRPV4 knockout mice) are conducted. nih.gov In such studies, both groups of animals are administered the compound, and various physiological and behavioral parameters are observed. A differential response between the wild-type and knockout mice provides strong evidence for the involvement of the targeted receptor. For instance, if a compound elicits a specific response in wild-type mice that is absent or significantly reduced in TRPV4 knockout mice, it can be concluded that the effect is mediated, at least in part, by the TRPV4 channel. nih.gov This approach has been pivotal in confirming TRPV4 as a receptor for certain phorbol esters. nih.gov

Table 1: Example of Experimental Design for Rodent Model Studies

| Group | Genotype | Treatment | Outcome Measures |

| 1 | Wild-type | Vehicle Control | Baseline physiological and behavioral metrics |

| 2 | Wild-type | 4alpha-Phorbol Ester | Changes in physiological and behavioral metrics |

| 3 | TRPV4 Knockout | Vehicle Control | Baseline physiological and behavioral metrics |

| 4 | TRPV4 Knockout | 4alpha-Phorbol Ester | Changes in physiological and behavioral metrics |

Behavioral Studies (e.g., Drinking Behavior)

Behavioral studies in animal models provide insights into the central effects of a compound. The administration of 4alpha-phorbol esters has been shown to influence behaviors such as drinking. nih.gov To study these effects, researchers measure the volume of water consumed by animals over a specific period after the administration of the compound.

These studies often involve intracerebroventricular (ICV) injections to deliver the compound directly to the brain, bypassing the blood-brain barrier. This allows for the investigation of the compound's direct effects on the central nervous system. The impact on drinking behavior can be assessed under normal conditions, as well as under conditions of induced thirst, such as after water deprivation or the administration of dipsogenic agents like angiotensin II. nih.gov The results from these studies help to elucidate the role of the compound's target receptors in the regulation of thirst and fluid homeostasis. nih.gov

Analytical Techniques for Mechanistic Elucidation

To understand how 4alpha-phorbol esters interact with their molecular targets at a chemical and structural level, various analytical techniques are employed.

Structure-Activity Relationship (SAR) Methodologies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. ontosight.ai For phorbol esters, this involves synthesizing and testing a series of analogs with systematic modifications to the phorbol backbone or its ester side chains. The activity of these analogs is then compared to the parent compound.

By observing how changes in the molecular structure affect the compound's potency and efficacy, researchers can identify the key chemical features required for target binding and activation. For example, the length and composition of the ester chains at the C12 and C13 positions of the phorbol ring can significantly influence activity. These studies are crucial for the rational design of more potent and selective agonists or antagonists for the target receptor. While detailed SAR studies specific to this compound are not extensively documented, the principles are derived from broader studies on phorbol esters and their interaction with targets like Protein Kinase C (PKC) and TRPV4. ontosight.ai

Site-Directed Mutagenesis in Target Receptor Characterization

Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues within a receptor that are critical for ligand binding and channel gating. nih.gov This method involves genetically engineering the receptor to substitute one or more amino acids with others. The functional properties of the mutated receptor are then compared to the wild-type receptor.

In the context of 4alpha-phorbol esters and their interaction with a receptor like TRPV4, researchers can create a series of mutations in the putative binding site. nih.gov If a specific mutation leads to a significant reduction or loss of response to the phorbol ester, it suggests that the mutated residue is directly involved in the interaction. This technique allows for the precise mapping of the binding pocket and provides a detailed understanding of the molecular determinants of ligand recognition and receptor activation. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Potential Additional Molecular Targets Beyond TRPV4

A pivotal question in the ongoing research of 4alpha-Phorbol (B3422648) 12,13-dihexanoate is its degree of selectivity for TRPV4. While it is a well-established TRPV4 agonist, the broader family of phorbol (B1677699) esters is known to interact with other signaling proteins, most notably Protein Kinase C (PKC) isozymes. nih.govnih.gov Although 4alpha-phorbol esters are generally considered non-tumor-promoting and have been developed to minimize PKC activation, the possibility of off-target effects cannot be entirely dismissed and warrants further investigation. biomedpharmajournal.orgfrontiersin.org

Future research should systematically screen 4alpha-Phorbol 12,13-dihexanoate against a panel of other potential molecular targets, including the various PKC isoforms and other proteins with phorbol ester-binding C1 domains. nih.govnih.gov Some studies have already indicated that the related compound, 4α-phorbol 12,13-didecanoate (4α-PDD), may activate cultured mouse dorsal root ganglia neurons independently of TRPV4, suggesting the existence of other cellular interactors. physiology.orgnih.gov Identifying these potential alternative targets is crucial for accurately interpreting experimental results obtained using this compound and for understanding its complete pharmacological profile. Unraveling any non-TRPV4 activities will be critical for its validation as a truly specific pharmacological tool.

Exploration of Novel Physiological Roles and Therapeutic Modalities

The widespread expression and diverse functions of TRPV4 present a rich landscape for discovering new physiological roles and therapeutic applications for its agonists, such as this compound. Current research has implicated TRPV4 in a multitude of processes, and future investigations are poised to expand this list. nih.govresearchgate.net

Emerging evidence suggests a significant role for TRPV4 in the urinary bladder, where it is involved in sensory transduction and the regulation of urothelial barrier function and detrusor activity. researchgate.netnih.gov This points toward the potential for TRPV4 modulators in treating bladder dysfunctions. researchgate.netnih.gov Furthermore, the involvement of TRPV4 in cardiac fibroblast activity and its profibrotic effects suggest it as a potential target in cardiac diseases. frontiersin.org The role of TRPV4 in cancer is also a burgeoning field of research, with studies indicating its involvement in cancer cell proliferation, angiogenesis, and metastasis. biomedpharmajournal.orgnih.govmdpi.com The activation of TRPV4 has shown potential in inhibiting tumor angiogenesis and may have therapeutic implications in certain cancers. biomedpharmajournal.org

Another promising area is the role of TRPV4 in respiratory diseases. Its involvement in maintaining the alveolar epithelial barrier and its role in inflammatory signaling pathways make it a potential target for conditions like pulmonary edema and cystic fibrosis. nih.govresearchgate.netmdpi.com Future studies should explore the therapeutic potential of this compound and its analogs in preclinical models of these and other diseases, including those related to adipogenesis and obesity, where TRPV4 has been shown to play a regulatory role. biorxiv.org

Development of More Specific and Potent Analogs for Targeted Research

The development of new chemical entities based on the 4alpha-phorbol scaffold is a critical avenue for future research. While this compound is a potent TRPV4 agonist, the synthesis of analogs with enhanced specificity and varying potency is essential for dissecting the nuanced roles of TRPV4 in different physiological contexts. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have shown that the ester groups on the C-ring of the phorbol backbone are crucial for activity, acting as a steering element to orient the molecule within the TRPV4 binding pocket. nih.govresearchgate.net The nature of the A,B ring junction also plays a significant role in the calcium-dependent response of the channel. nih.govresearchgate.net Future research should leverage this knowledge to rationally design and synthesize novel analogs. This could involve modifying the length and nature of the ester chains at the 12 and 13 positions to fine-tune potency and selectivity.

Computational modeling and in silico drug discovery approaches can be powerful tools in this endeavor. nih.govnih.gov By creating detailed models of the TRPV4 ligand-binding pocket, it may be possible to design novel phorbol ester derivatives with improved interactions and fewer off-target effects. The ultimate goal is to create a toolbox of highly specific and potent agonists and antagonists that can be used to precisely modulate TRPV4 activity in different tissues and disease states, paving the way for more targeted therapeutic interventions. researchgate.netnih.gov

Advanced Mechanistic Studies using Structural Biology Techniques (e.g., Cryo-EM for TRPV4-Ligand Complexes)

The advent of cryogenic electron microscopy (cryo-EM) has revolutionized our understanding of the structure of ion channels like TRPV4. nih.govnih.gov Recent cryo-EM structures of TRPV4, including in complex with the phorbol ester analog 4α-PDD, have provided unprecedented insights into the architecture of the channel and the molecular basis of its activation. leadxpro.combiorxiv.org These studies have revealed the binding site for phorbol esters within a pocket between the S1-S4 transmembrane domains and have shed light on the conformational changes that lead to channel opening. biomedpharmajournal.orgleadxpro.com

Despite this progress, many questions about the precise gating mechanism of TRPV4 remain unanswered. nih.gov Future research should focus on obtaining higher-resolution cryo-EM structures of TRPV4 in complex with this compound and a wider range of its analogs. This will allow for a more detailed mapping of the ligand-protein interactions and a better understanding of how subtle changes in the ligand structure translate into differences in channel activity.

Furthermore, cryo-EM studies can be employed to visualize the channel in different functional states, such as the closed, open, and desensitized states. researchgate.netresearchgate.net This will provide a dynamic picture of the gating process and help to elucidate how various stimuli, including chemical agonists, temperature, and mechanical force, converge to regulate channel function. Combining structural data with computational simulations and functional electrophysiology will be key to building a comprehensive model of TRPV4 gating, which is essential for the rational design of next-generation TRPV4-targeted therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What are the primary experimental methodologies to assess the dose-response relationship of 4alpha-Phorbol 12,13-dihexanoate in cancer cell models?

- Dose-response curves are critical for evaluating biphasic effects. For LNCaP prostate cancer cells, growth inhibition assays (e.g., MTT or trypan blue exclusion) are conducted over 72 hours, with concentrations ranging from 1 nM to 10 µM. Biphasic responses, where higher doses reduce efficacy, require careful normalization to controls like PMA or bryostatin 1 .

Q. How does the lipophilicity of this compound influence its subcellular localization and PKCδ activation?

- Lipophilicity determines membrane permeability and PKCδ translocation patterns. For this compound (intermediate lipophilicity), live-cell imaging with GFP-tagged PKCδ reveals cytoplasmic "patchy" distribution and nuclear membrane translocation, contrasting with hydrophilic (e.g., dibutyrate) or highly lipophilic (e.g., didecanoate) analogs. Use confocal microscopy and quantitative fluorescence analysis to track real-time localization .

Q. What structural features differentiate this compound from tumor-promoting phorbol esters like PMA?

- The 4alpha stereochemistry and hexanoate ester side chains reduce tumor-promoting activity. Comparative binding assays (e.g., competitive radiolabeled phorbol ester displacement) and transcriptional profiling (e.g., NF-κB or AP-1 luciferase reporters) can quantify differential PKC isoform activation and downstream signaling .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s growth-suppressive versus tumor-promoting effects across cell lines?

- Context-dependent effects arise from PKC isoform expression levels and crosstalk with other pathways (e.g., MAPK/ERK). Use isoform-specific PKC inhibitors (e.g., Gö6983 for PKCα/β/γ) and CRISPR-knockout models to isolate contributions. Parallel assays in LNCaP (androgen-sensitive) versus HepG2 (TRPV1/4-expressing) cells highlight model-specific mechanisms .

Q. What advanced techniques validate the specificity of this compound for PKC versus non-canonical targets like TRPV channels?

- TRPV4 activation assays (e.g., calcium imaging with Fura-2 AM) and electrophysiology (patch-clamp) can rule out off-target effects. Compare responses to 4alpha-PDD (a known TRPV4 agonist) and use TRPV4-knockout controls. Co-immunoprecipitation with PKCδ further confirms direct binding .

Q. How should researchers optimize experimental designs to account for biphasic dose-response curves in high-throughput screening?

- Implement dual-range dosing (low: 1–100 nM; high: 1–10 µM) and statistical models (e.g., sigmoidal vs. bell-shaped curve fitting). Normalize data to bryostatin 1 as a negative control for partial agonism. Include time-course analyses to distinguish transient versus sustained PKC activation .

Q. What mechanistic insights can be gained from comparing this compound with bryostatin 1 in combinatorial therapies?

- Co-treatment with PMA or other PKC activators can reveal synergistic or antagonistic effects. Use transcriptomics (RNA-seq) to identify overlapping versus unique gene clusters regulated by each compound. Focus on pathways like TNFα secretion, which correlates with growth inhibition in LNCaP cells .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.